molecular formula C7H8ClNO2S B1347383 3-Chloro-4-methylbenzenesulfonamide CAS No. 51896-27-6

3-Chloro-4-methylbenzenesulfonamide

Cat. No. B1347383
CAS RN: 51896-27-6
M. Wt: 205.66 g/mol
InChI Key: YAUUWNCFVUUNCM-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzenesulfonamide, also known as 3-chloro-4-methylbenzenesulfonamide, is an organic compound with the molecular formula C7H7ClNO2S. It is a colorless, crystalline solid that is soluble in water and ethanol. 3-Chloro-4-methylbenzenesulfonamide is used in the synthesis of pharmaceuticals and in the manufacture of dyes and pigments. It is also used as an insect repellent and as an intermediate in the synthesis of other organic compounds.

Scientific Research Applications

Chemical Synthesis and Structural Characterization

  • Synthesis in Medicinal Chemistry: 3-Chloro-4-methylbenzenesulfonamide has been used in the synthesis of various compounds with potential medicinal applications. For instance, derivatives of this compound have been synthesized as potential anti-HIV agents, with some showing remarkable in vitro activity (Brzozowski & Sa̧czewski, 2007).
  • Structural Characterization: The compound and its derivatives have been characterized using techniques like NMR, MS, and IR spectroscopy, contributing to the understanding of their chemical structure and potential biological activity (Cheng De-ju, 2015).

Anticancer and Antimicrobial Applications

  • Anticancer Activity: Certain derivatives of 3-Chloro-4-methylbenzenesulfonamide have been studied for their anticancer effects. For example, some compounds have shown the ability to induce apoptosis and autophagy in cancer cells, making them potential candidates for anticancer drug development (H. Gul et al., 2018).
  • Antimicrobial Properties: Derivatives of 3-Chloro-4-methylbenzenesulfonamide have also been investigated for their antibacterial activity, with some compounds showing promising activity against various bacterial strains (J. Sławiński et al., 2013).

Enzyme Inhibition and Molecular Interactions

  • Carbonic Anhydrase Inhibition: Several studies have demonstrated the inhibitory effects of 3-Chloro-4-methylbenzenesulfonamide derivatives on carbonic anhydrase isoenzymes, which are significant for therapeutic applications in conditions like glaucoma and edema (A. Sapegin et al., 2018).
  • Molecular Docking Studies: Molecular docking studies of derivatives of 3-Chloro-4-methylbenzenesulfonamide have helped understand their potential binding mechanisms and interactions with proteins, aiding in the design of more effective therapeutic agents (Z. Alım et al., 2017).

properties

IUPAC Name

3-chloro-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUUWNCFVUUNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292620
Record name 3-chloro-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methylbenzenesulfonamide

CAS RN

51896-27-6
Record name 51896-27-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84181
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-P-TOLUENESULFONAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

8 g of 2-chloro-toluene-4-sulfonic acid chloride is dissolved in 25 ml of CHCl3 and slowly stirred into 100 ml of concentrated NH3 solution. After 10 minutes of stirring at room temperature, the solution is concentrated by evaporation to one-half of its original volume. The substance is suctioned off, washed with water and dried. 2-Chloro-4-sulfamoyltoluene is obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KL Lobb, PA Hipskind, JA Aikins… - Journal of medicinal …, 2004 - ACS Publications
… Compound 41 was synthesized from 2,4-dichlorobenzoic acid and 3-chloro-4-methylbenzenesulfonamide using RPS coupling procedure B. Yield = 56%. H NMR (300 MHz, DMSO-d 6 )…
Number of citations: 74 pubs.acs.org
R Ahmed-Belkacem, M Hausdorff… - Journal of medicinal …, 2022 - ACS Publications
Enzymes involved in RNA capping of SARS-CoV-2 are essential for the stability of viral RNA, translation of mRNAs, and virus evasion from innate immunity, making them attractive …
Number of citations: 23 pubs.acs.org
B Liang, J Huang, W Zhu, Y Li, L Jiang… - European Journal of …, 2021 - Wiley Online Library
A practical method for the synthesis of N‐(2‐carbonylaryl) benzenesulfonamides via an iron‐catalyzed electrophilic amination of sodium sulfinates with anthranils is described. This …
SL Johnson, LH Chen, E Barile, A Emdadi… - Bioorganic & medicinal …, 2009 - Elsevier
We report on the identification of a novel small molecule inhibitor of anthrax lethal factor using a high-throughput screening approach. Guided by molecular docking studies, we carried …
Number of citations: 35 www.sciencedirect.com
J Zhou, Y Zhang, YW Cui, ZM Li, HR Song… - Journal of Asian …, 2011 - Taylor & Francis
Two series of novel benzoimidazole sulfonamides as combretastatin A-4 analogs were synthesized. The cytotoxicities of the title compounds were evaluated against five different cancer …
Number of citations: 5 www.tandfonline.com

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